molecular formula C12H11ClN2O3S B5532597 4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide

4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide

Cat. No. B5532597
M. Wt: 298.75 g/mol
InChI Key: QVDXHQRRSGSOFU-RIYZIHGNSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves condensation reactions between hydrazides and aldehydes or ketones in the presence of acidic or basic conditions. For instance, a compound from a similar category was prepared through the reaction of N′-[(5-methyl-2-furyl)methylene]isonicotinohydrazide and hydrochloric acid at room temperature, showcasing typical synthetic routes utilized for these types of chemicals (Limin Li, F. Jian, & Li Liu, 2009).

Molecular Structure Analysis These compounds often demonstrate planar structures with intramolecular interactions stabilizing their configurations. The title compound is expected to have similar structural features, such as intramolecular hydrogen bonding and planarity, contributing to its molecular stability and reactivity (Limin Li, F. Jian, & Li Liu, 2009).

Scientific Research Applications

Chemical Structure and Synthesis

The study of "4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide" derivatives often involves exploring their chemical structures, synthesis, and potential as intermediates for further chemical reactions. For instance, the synthesis and molecular structure analysis of compounds like 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate highlight the planarity of the molecule and its stabilization through various hydrogen-bonding interactions (Limin Li, F. Jian, Li Liu, 2009). These structural insights are crucial for understanding the reactivity and potential applications of these compounds in synthetic chemistry.

Photophysical Studies

Research into the photophysics and photochemistry of related compounds, such as substituted 4,6-bis(trichloromethyl)-1,3,5-triazines, reveals their role as photoacid generators in photoresist formulations for lithography. Such studies are pivotal for developing materials with improved efficiency and stability under light exposure (G. Pohlers, J. Scaiano, R. Sinta, R. Brainard, Daniel Y. Pai, 1997).

Anticancer Activity

A key area of interest is the potential anticancer activity of derivatives. Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized and evaluated against a panel of human tumor cell lines, showing promising activity. This research underscores the potential of such compounds in the development of new anticancer agents (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).

Catalysis

Compounds related to "4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide" have been utilized as catalysts in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical transformations. For example, the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) highlights the role of related compounds in promoting condensation reactions under eco-friendly conditions (Z. Karimi-Jaberi, Baharak Pooladian, M. Moradi, E. Ghasemi, 2012).

properties

IUPAC Name

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-9-2-5-11(18-9)8-14-15-19(16,17)12-6-3-10(13)4-7-12/h2-8,15H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXHQRRSGSOFU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide

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